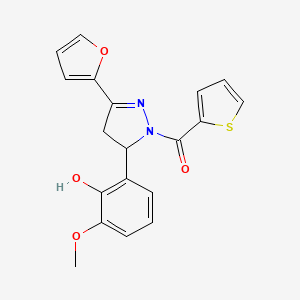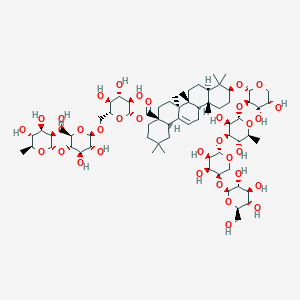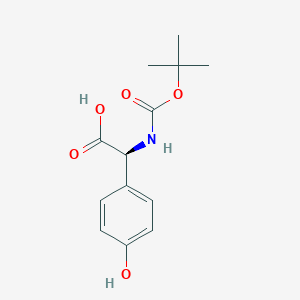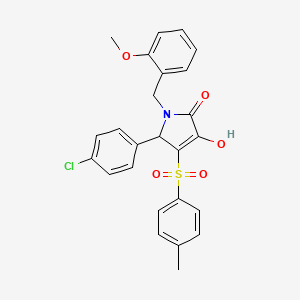
4-(4-clorofenil)tiazol-2-il)carbamoyl)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)benzoate” is a compound that contains a thiazole ring . Thiazole is a five-membered heterocyclic organic compound containing three carbon, one sulfur, and one nitrogen atoms . It is a part of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
Thiazole derivatives have been synthesized for various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The synthesis of these compounds involves various chemical reactions .Molecular Structure Analysis
The molecular structure of “Methyl 4-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)benzoate” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The thiazole ring in “Methyl 4-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)benzoate” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These reactions can lead to the formation of various derivatives with different biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)benzoate” can be determined using various analytical techniques. For example, NMR can provide information about the chemical environment of the atoms in the molecule . Mass spectrometry can provide information about the molecular weight of the compound .Aplicaciones Científicas De Investigación
Propiedades Antimicrobianas
Los tiazoles han sido investigados por su potencial antimicrobiano. El 4-(4-clorofenil)tiazol-2-il)carbamoyl)benzoato de metilo puede exhibir efectos antibacterianos y antifúngicos. Los investigadores han sintetizado compuestos relacionados con una actividad prometedora contra bacterias Gram-negativas y especies de Candida .
Actividad Antiinflamatoria
La estructura del anillo de tiazol se ha asociado con propiedades antiinflamatorias. Algunos derivados sintetizados de este compuesto han demostrado actividad antiinflamatoria comparable a la de fármacos estándar como el ibuprofeno .
Potencial Anticancerígeno
Si bien se necesita más investigación, los tiazoles, incluido el this compound, se han explorado como posibles agentes anticancerígenos. Sus mecanismos de acción y eficacia contra las células cancerosas merecen una mayor investigación .
Aplicaciones Antivirales
Ciertos derivados de tiazol exhiben actividad antiviral. Aunque los datos específicos sobre este compuesto son limitados, vale la pena explorar su potencial para inhibir la replicación viral .
Biocidas y Fungicidas
Los tiazoles sirven como materiales parentales para varios compuestos químicos, incluidos biocidas y fungicidas. Su capacidad para controlar el crecimiento microbiano los hace valiosos en la agricultura y la industria .
Aceleradores de Reacciones Químicas
Los tiazoles encuentran aplicaciones como aceleradores en reacciones químicas. Su presencia aumenta las tasas de reacción, lo que los hace útiles en la química sintética y los procesos industriales .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 4-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)benzoate is a compound that primarily targets the thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Mode of Action
The mode of action of Methyl 4-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with its targets, leading to various changes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Methyl 4-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)benzoate affects various biochemical pathways. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . These compounds can affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may impact the bioavailability of Methyl 4-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)benzoate.
Result of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The action, efficacy, and stability of Methyl 4-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)benzoate can be influenced by various environmental factors. For instance, the solubility of thiazole in different solvents suggests that the compound’s action may be influenced by the presence of these solvents .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways . For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
methyl 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c1-24-17(23)13-4-2-12(3-5-13)16(22)21-18-20-15(10-25-18)11-6-8-14(19)9-7-11/h2-10H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWZIHRAUTVVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2542273.png)
![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)

![2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2542279.png)

![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)
![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)

![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2542289.png)
![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)


